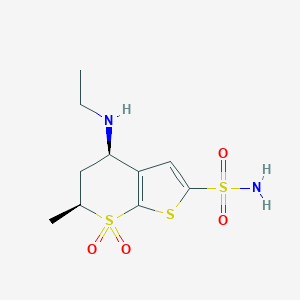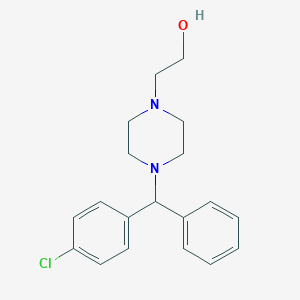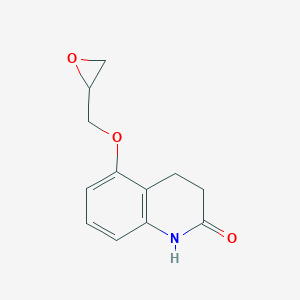
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
概要
説明
“5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril” is a chemical compound with the molecular formula C12H13NO3 . It belongs to the family of epoxy resins, which are characterized by the presence of an epoxide group .
Synthesis Analysis
The synthesis of compounds similar to “5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril” has been reported in the literature. For instance, a study describes the synthesis of a mesoporous catalyst using a compound with a similar structure . Another study reports the synthesis of silicon quantum dots (SiQDs) by solvothermal reaction of 3-(2,3-epoxypropoxy)propyltrimethoxysilane (GPTMS) and ethylenediaminetetraacetic acid (EDTA) .
Molecular Structure Analysis
The molecular structure of “5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril” can be represented by the InChI string: InChI=1S/C12H13NO3/c14-12-5-4-9-10(13-12)2-1-3-11(9)16-7-8-6-15-8/h1-3,8H,4-7H2,(H,13,14) . The compound has a molecular weight of 219.24 g/mol .
科学的研究の応用
Synthesis of Key Intermediates for Medicinal Compounds : 5,8-Dihydroxy-3,4-dihydrocarbostyril, closely related to 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, has been identified as a key intermediate in the synthesis of various β-adrenergic blocking agents. This includes compounds like β1-selective 8-acetonyloxy-5-[3-(3,4-dimethoxyphenethylamino)-2-hydroxypropoxy]-3,4-dihydrocarbostyril hydrochloride (OPC-1427) (Tominaga et al., 1981).
Study of β-Adrenergic Blocking Activities : Various derivatives of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril have been synthesized and studied for their β-adrenergic blocking activities. This includes research on compounds like 8-acetonyloxy-5-[3-(3,4-dimethoxyphenethylamino)-2-hydroxypropoxy]-3,4-dihydrocarbostyril hydrochloride hydrate (IVh), which exhibited potent β1-selective adrenergic blocking activity (Tominaga et al., 1981).
Synthesis of Specific Pharmacological Agents : Specific pharmacological agents like carteolol, a known beta-blocker, have been synthesized using derivatives of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. This involves a series of chemical reactions including acid-catalyzed cyclization and organolithiation (Chen et al., 1984).
Development of Antidepressant Drugs : Research has been conducted on fluoxetine, a selective serotonin uptake inhibitor used as an antidepressant. While not directly using 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, this research is relevant for understanding the broader context of derivatives of dihydrocarbostyril in drug development (Wong et al., 1995).
Inotropic and Chronotropic Effects in Cardiac Research : Studies on compounds like carteolol hydrochloride, related to 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, have been instrumental in understanding their effects on heart muscle activity, particularly their inotropic and chronotropic responses (Chiba, 1979).
Improved Synthesis Methods for Beta-Blockers : Improved synthesis methods for beta-blockers like levobunolol hydrochloride, using intermediates related to 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, have been developed. This research has contributed to more efficient and higher-yield production processes for these drugs (Wen-zhou, 2003).
特性
IUPAC Name |
5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12-5-4-9-10(13-12)2-1-3-11(9)16-7-8-6-15-8/h1-3,8H,4-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTWQOBNPISQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512545 | |
| Record name | 5-[(Oxiran-2-yl)methoxy]-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | |
CAS RN |
51781-14-7 | |
| Record name | 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(Oxiran-2-yl)methoxy]-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2,3-EPOXYPROPOXY)-3,4-DIHYDROCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WA9ZP4G9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

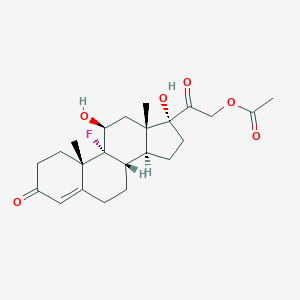
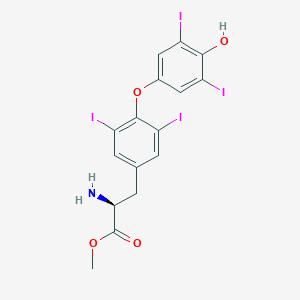
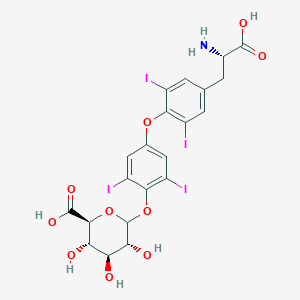

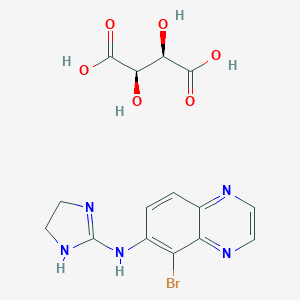
![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)




